![molecular formula C20H22N2O2 B5614426 1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5614426.png)
1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone’ is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ‘Cpd 5’ and is a derivative of the natural product, staurosporine. In
Mécanisme D'action
The mechanism of action of ‘Cpd 5’ involves the inhibition of protein kinases, which are enzymes that regulate cell growth and division. By inhibiting these enzymes, ‘Cpd 5’ can prevent the growth and proliferation of cancer cells. Additionally, ‘Cpd 5’ has been found to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
‘Cpd 5’ has been found to exhibit potent inhibitory activity against a wide range of protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and protein kinase C. In addition, it has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. These properties make ‘Cpd 5’ a potential candidate for the development of drugs for the treatment of cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ‘Cpd 5’ is its potent inhibitory activity against a wide range of protein kinases, which makes it a potential candidate for the development of anticancer drugs. However, one limitation of ‘Cpd 5’ is its low yield in the synthesis process, which makes it difficult to obtain large quantities of the compound for further studies.
Orientations Futures
There are several future directions for the study of ‘Cpd 5’. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the development of ‘Cpd 5’ derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of ‘Cpd 5’ in the inhibition of protein kinases and the aggregation of amyloid beta peptides. Finally, the potential therapeutic applications of ‘Cpd 5’ in other diseases such as diabetes and cardiovascular diseases should also be explored.
Méthodes De Synthèse
The synthesis of ‘Cpd 5’ involves the reaction of staurosporine with ethyl 2-bromoacetate, followed by a series of chemical transformations. The final product is obtained through a purification process using column chromatography. The yield of the synthesis process is approximately 10%.
Applications De Recherche Scientifique
‘Cpd 5’ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent inhibitory activity against protein kinases, which are involved in the regulation of cell growth and division. This property makes ‘Cpd 5’ a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-[4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12-19(14(3)23)20(15(4)24)13(2)22(12)10-9-16-11-21-18-8-6-5-7-17(16)18/h5-8,11,21H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVHIQMRIURCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CCC2=CNC3=CC=CC=C32)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

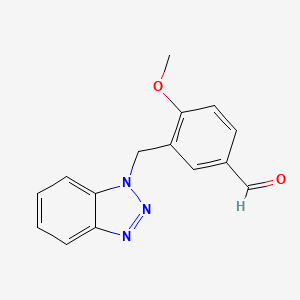
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614361.png)
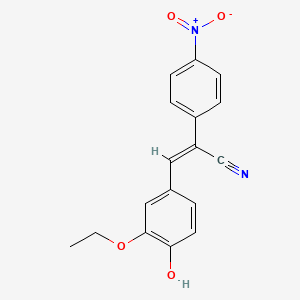
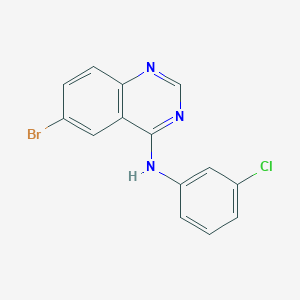
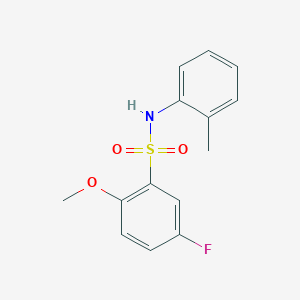
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5614379.png)

![2-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(tert-butyl)acetamide](/img/structure/B5614395.png)
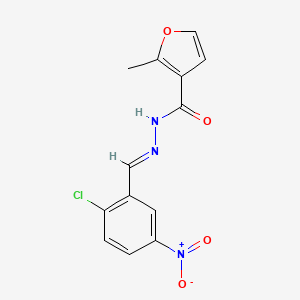
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5614410.png)


![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5614443.png)
